molecular formula C20H21NO4S2 B14238886 Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate CAS No. 230310-02-8

Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate

Cat. No.: B14238886
CAS No.: 230310-02-8
M. Wt: 403.5 g/mol
InChI Key: BFLWXQPRJKYFHE-UHFFFAOYSA-N
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Description

Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a propanedioate backbone with a diphenylcarbamothioyl group attached via a sulfanyl linkage. Its distinct properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate typically involves the reaction of diethyl malonate with diphenylcarbamothioyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the sulfanyl group of the diphenylcarbamothioyl chloride attacks the carbonyl carbon of the diethyl malonate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. Its effects are mediated through the formation of covalent bonds with the active sites of enzymes or through non-covalent interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used as a precursor in organic synthesis.

    Diphenylcarbamothioyl chloride: A related compound used in the synthesis of various thioesters and thiocarbamates.

Uniqueness

Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate is unique due to its combination of a propanedioate backbone with a diphenylcarbamothioyl group. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

230310-02-8

Molecular Formula

C20H21NO4S2

Molecular Weight

403.5 g/mol

IUPAC Name

diethyl 2-(diphenylcarbamothioylsulfanyl)propanedioate

InChI

InChI=1S/C20H21NO4S2/c1-3-24-18(22)17(19(23)25-4-2)27-20(26)21(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3

InChI Key

BFLWXQPRJKYFHE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)SC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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